Disaccharide tetrapeptide

Immunopharmacology Endotoxemia Cytokine modulation

Disaccharide tetrapeptide (CAS 60230-18-4), also designated G(Anh)MTetra or N-acetylglucosaminyl-N-acetylmuraminyl-L-alanyl-γ-D-glutaminyl-meso-diaminopimelyl-D-alanine, is a naturally occurring monomeric subunit of Gram-negative bacterial peptidoglycan, first isolated from Escherichia coli cell walls. It consists of a β-1,4-linked N-acetylglucosamine–N-acetylmuramic acid disaccharide backbone bearing a tetrapeptide stem (L-Ala–D-iso-Glu–meso-DAP–D-Ala) that terminates in a 1,6-anhydromuramic acid residue, a structural feature that abolishes the reducing end and is characteristic of lytic transglycosylase degradation products.

Molecular Formula C37H61N7O21
Molecular Weight 939.9 g/mol
CAS No. 60230-18-4
Cat. No. B1200015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisaccharide tetrapeptide
CAS60230-18-4
Synonymsdisaccharide tetrapeptide
G(Anh)MTetra
N-acetylglucosaminyl-N-acetylmuraminyl-L-alanyl-gamma-D-glutaminylmesodiaminopimelyl-D-alanine
N-acetylglucosaminyl-N-AcMu-Ala-gamma-Gln-mesodiaminopimelyl-Ala
Molecular FormulaC37H61N7O21
Molecular Weight939.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C37H61N7O21/c1-14(31(54)44-21(36(61)62)9-10-25(51)43-20(8-6-7-19(38)35(59)60)33(56)40-15(2)34(57)58)39-32(55)16(3)63-29(22(11-45)41-17(4)48)30(23(50)12-46)65-37-26(42-18(5)49)28(53)27(52)24(13-47)64-37/h11,14-16,19-24,26-30,37,46-47,50,52-53H,6-10,12-13,38H2,1-5H3,(H,39,55)(H,40,56)(H,41,48)(H,42,49)(H,43,51)(H,44,54)(H,57,58)(H,59,60)(H,61,62)
InChIKeyRADQQIMFQHYCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disaccharide Tetrapeptide (CAS 60230-18-4): Structural and Pharmacological Baseline for Procurement Decisions


Disaccharide tetrapeptide (CAS 60230-18-4), also designated G(Anh)MTetra or N-acetylglucosaminyl-N-acetylmuraminyl-L-alanyl-γ-D-glutaminyl-meso-diaminopimelyl-D-alanine, is a naturally occurring monomeric subunit of Gram-negative bacterial peptidoglycan, first isolated from Escherichia coli cell walls [1]. It consists of a β-1,4-linked N-acetylglucosamine–N-acetylmuramic acid disaccharide backbone bearing a tetrapeptide stem (L-Ala–D-iso-Glu–meso-DAP–D-Ala) that terminates in a 1,6-anhydromuramic acid residue, a structural feature that abolishes the reducing end and is characteristic of lytic transglycosylase degradation products [2]. This compound serves as the repeating pharmacophore of the licensed immunomodulator GMDP (glucosaminylmuramyl dipeptide; trade name Likopid), which retains the core disaccharide-dipeptide motif and has been extensively characterised in both preclinical models and clinical settings [3].

Workflow Innate immune receptor (NOD1/NOD2) pathway studies
Selection Minimal peptidoglycan unit retaining full immunoadjuvant activity
Use Context Stereospecific T cell epitope and MHC presentation research

Why Generic Muramyl Peptide Substitution Fails for Disaccharide Tetrapeptide (CAS 60230-18-4)


Muramyl peptides are not functionally interchangeable. The disaccharide tetrapeptide (G(Anh)MTetra, CAS 60230-18-4) differs critically from its closest structural relatives—muramyl dipeptide (MDP), muramyl tripeptide, and the lysine-containing disaccharide tetrapeptide of Gram-positive peptidoglycan—in three quantifiable dimensions: (1) it harbours meso-diaminopimelic acid in the third position of the peptide stem rather than L-lysine, which determines species-specific recognition by innate immune receptors [1]; (2) the 1,6-anhydro bridge on the muramic acid residue eliminates the reducing terminus, conferring a distinct molecular topology that is absent in synthetic MDP or non-anhydro forms [2]; and (3) the intact disaccharide-tetrapeptide architecture drives a significantly more potent pro-inflammatory cytokine induction profile than the truncated MDP core, as demonstrated in human monocyte assays [3]. These structural and functional differences mean that procurement of ‘generic muramyl peptide’ without specifying the anhydromuramyl disaccharide-tetrapeptide entity (CAS 60230-18-4) carries a high risk of obtaining a compound with qualitatively different receptor engagement and quantitatively divergent bioactivity.

Receptor specificity mismatch

Anhydro-disaccharide tetrapeptide selectively activates NOD1, while MDP/GMDP are NOD2 agonists. Substituting with MDP may confound NOD1-specific signaling interpretation.

Anaphylactoid priming divergence

Disaccharide tetrapeptide shows marginal anaphylactoid priming in mouse models, whereas MDP and muramyl tripeptides are strong lethal primers. Replacement may increase model risk unexpectedly.

T cell epitope absence in analogs

COOH-terminal D-alanine is required for TCR engagement and DTH; L-isomers or shorter MDP lack this epitope. Use of analogs may fail to stimulate adaptive immune responses.

Procurement-Relevant Quantitative Differentiation of Disaccharide Tetrapeptide (CAS 60230-18-4) vs. MDP and Other Muramyl Peptides


Superior Cytokine Suppression vs. MDP in In Vivo LPS-Challenge Model

In a BALB/c mouse model of LPS-induced endotoxemia, GMDP (the disaccharide-dipeptide pharmacophore derived from the disaccharide tetrapeptide) was directly compared with MDP and six other MDP analogues delivered at equimolar doses. Among all seven tested compounds, GMDP was the most effective agent for reducing both TNF-α and IL-1α blood levels and for attenuating LPS-induced hypoglycaemia [1].

Adjuvant vs. Inflammatory
Head-to-head
D-COOH terminus: strong adjuvant, lower pyrogenicity/inflammation/necrosis vs. L-COOH form. MDP analogs: decreased all activities.
Supports adjuvant/inflammatory endpoint separation for model selection.
Fed Proc 1986; structure-activity across muramyl peptides.
Immunopharmacology Endotoxemia Cytokine modulation

Reduced Pyrogenicity at Equivalent Adjuvant Activity vs. MDP

A comparative adjuvant study of GMDP (glucosaminylmuramyl dipeptide, the disaccharide-dipeptide core of the disaccharide tetrapeptide) versus MDP formulated in squalane-in-water emulsions demonstrated that GMDP is less pyrogenic than MDP while displaying equivalent adjuvant activity [1]. This is a critical safety–efficacy differentiation: MDP is known to cause significant pyrogenicity and uveitis that have precluded its clinical acceptance, whereas GMDP retains adjuvant potency with reduced febrile liability.

Anaphylactoid Priming
Head-to-head
Tetrapeptide: marginal priming; MDP/muramyl tripeptides: strong priming, death within 1 h; disaccharide pentapeptide: no priming.
Supports lower anaphylactoid endpoint activity relative to MDP/tripeptide analogs.
Infect Immun 1996; C3H/HeJ mouse model.
Vaccine adjuvant Pyrogenicity Antibody response

Quantitatively Higher Cytokine Induction (IL-1β, IL-6) in Human Monocytes vs. MDP

In primary human monocyte cultures, the anhydromuramyl disaccharide tetrapeptide G(Anh)MTetra (CAS 60230-18-4) was compared directly with MDP for its capacity to induce IL-1β and IL-6 mRNA and protein. The optimal cytokine response to G(Anh)MTetra was similar in magnitude to that elicited by LPS, and was significantly higher than the response induced by equimolar MDP [1]. Furthermore, co-stimulation with LPS or MDP additively enhanced G(Anh)MTetra-induced cytokine expression, indicating engagement of distinct receptor pathways.

Somnogenic Potency
Head-to-head
>1,000-fold difference
Anhydro form active at 1 pmol; hydrated form inactive at 10 pmol. Pentapeptide equipotent.
Supports anhydro-form-specific somnogenic endpoint research.
Brain Res 1987; intracerebroventricular infusion.
Innate immunity Monocyte activation Cytokine induction

Unique 1,6-Anhydro-Muramyl Topology Absent in Synthetic MDP and Non-Anhydro Forms

The disaccharide tetrapeptide isolated from E. coli (CAS 60230-18-4) contains an internal 1,6-anhydro linkage on the N-acetylmuramic acid residue, eliminating the reducing terminus and generating a rigid, non-reducing disaccharide topology [1]. This structural feature is absent in synthetic MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine), the disaccharide tripeptide, and the lysine-containing disaccharide tetrapeptide from Gram-positive peptidoglycan. The 1,6-anhydro bridge is a direct consequence of lytic transglycosylase processing and is critical for the compound's recognition by specific host receptors such as NOD2 and PGRPs.

T Cell Epitope Specificity
Head-to-head
D-COOH terminus: positive T cell proliferation and DTH; L-COOH terminus: no response, competitively inhibits D-isomer.
Defines stereospecific T cell epitope requirement for TCR engagement.
Cell Immunol 1989; Lewis rat T cell line.
Structural biology Molecular recognition Peptidoglycan chemistry

Clinically Validated Immunomodulatory Pharmacophore: Registration as Licopid (GMDP) with Documented Human Efficacy

The disaccharide-dipeptide core (GMDP) of the disaccharide tetrapeptide is the active pharmaceutical ingredient of Licopid, a drug registered in the Russian Federation for immunotherapy and immunoprophylaxis of infections. A clinical study in 38 infertile male patients with chronic abacterial prostatitis (CAP) demonstrated that Licopid (total dose 100 mg over 10 days) added to standard therapy improved spermogram parameters and decreased CAP activity compared to 14 control patients receiving standard therapy alone [1]. A review of clinical experience across respiratory, urogenital, and herpetic infections concluded that Licopid (GMDP) should be classified as a drug with Level A efficacy (80–100% response rate) [2]. This human efficacy benchmark is unmatched by any other muramyl peptide adjuvant or immunomodulator.

NOD1 Receptor Selectivity
Head-to-head
anhDSTP specifically activates NOD1, not NOD2; MDP/GMDP activate NOD2. L. pneumophila ΔenhC rescue in Nod1-/- but not Nod2-/- macrophages.
Provides NOD1-selective pathway activation endpoint.
Cell Host Microbe 2012.
Clinical immunology Drug repositioning Mucosal immunity

meso-Diaminopimelic Acid (meso-DAP)-Dependent Innate Immune Recognition Not Shared by L-Lysine-Containing Analogues

Early structure–activity relationship studies by Kotani and colleagues demonstrated that the monomeric disaccharide tetrapeptide subunits of peptidoglycan containing meso-diaminopimelic acid (characteristic of Gram-negative bacteria and mycobacteria) are adjuvant-active, whereas the fine specificity of the immune response differs from that elicited by L-lysine-containing subunits (from Gram-positive peptidoglycan) [1]. This meso-DAP dependency is now understood to reflect differential activation of NOD2 and PGRP pattern-recognition receptors, which discriminate between the third-position amino acid of the peptide stem.

TCT Cytopathology
Source review
>1,000-fold difference
Truncated analogs lacking A2pm >1000-fold less toxic. Disaccharide moiety irrelevant.
Supports TCT cytotoxicity endpoint interpretation requiring full peptide structure.
Source-specific review required; Proc Natl Acad Sci USA 1993.
NOD2 signalling PGRP recognition Species-specific immunoreactivity

High-Impact Research and Industrial Application Scenarios for Disaccharide Tetrapeptide (CAS 60230-18-4)


Standardised Innate Immune Agonist for Sepsis and Endotoxemia Modelling

The disaccharide tetrapeptide G(Anh)MTetra (CAS 60230-18-4) induces IL-1β and IL-6 expression in human monocytes at a magnitude comparable to LPS, significantly exceeding the response to MDP [1]. This differential potency makes it the preferred reagent for ex vivo or in vivo models of Gram-negative sepsis where robust, physiologically relevant cytokine induction is required without the confounding variable of LPS-mediated TLR4 activation. Procurement of CAS 60230-18-4 rather than generic MDP ensures that the cytokine readout is driven by peptidoglycan-specific NOD2/PGRP pathways, improving mechanistic resolution in innate immunity studies.

GMP-Referenced Standard for GMDP-Based Immunomodulator Development and Quality Control

The disaccharide-dipeptide core of the disaccharide tetrapeptide is the active pharmaceutical ingredient of Licopid (GMDP), a registered immunomodulator with Level A clinical efficacy (80–100% response rate across multiple infectious indications) [2]. Analytical laboratories and pharmaceutical developers can use the fully characterised disaccharide tetrapeptide (CAS 60230-18-4) as a reference standard for identity, purity, and potency assays during GMDP drug substance manufacturing. Its distinctive 1,6-anhydro-muramyl LC-MS signature provides a definitive quality control marker absent from synthetic MDP or non-anhydro peptidoglycan fragments [3].

Gram-Negative-Specific Peptidoglycan Adjuvant in Vaccine Formulation

In vaccine research, the choice of adjuvant molecular species determines the quality and magnitude of the antibody response. The meso-DAP-containing disaccharide tetrapeptide (CAS 60230-18-4) drives a distinct Th1/Th2 isotype profile that differs from the L-lysine-containing peptidoglycan of Gram-positive origin [4]. Moreover, GMDP (derived from this scaffold) delivers adjuvant activity equivalent to MDP but with measurably lower pyrogenicity, as shown in HIV gp120 vaccine studies in mice [5]. For vaccines targeting Gram-negative pathogens, procurement of the meso-DAP-containing anhydromuramyl disaccharide tetrapeptide provides a pathogen-mimetic adjuvant signal that synthetic MDP cannot faithfully replicate.

Analytical Reference Material for Muropeptide Profiling and Peptidoglycan Turnover Studies

The disaccharide tetrapeptide with a 1,6-anhydro-muramyl terminus is the major soluble turnover product released by E. coli during autolysis and lytic transglycosylase activity, accounting for 60–80% of the released material [6]. Its defined mass (m/z 942.42 for the [M+H]+ ion) and characteristic HPLC retention time make it an essential reference standard for LC-MS-based muropeptide profiling of Gram-negative bacterial peptidoglycan. Researchers investigating cell wall metabolism, β-lactam-induced lysis, or peptidoglycan recycling require authentic CAS 60230-18-4 as a retention-time and mass-spectral calibrant; no other muramyl peptide standard provides this exact physicochemical fingerprint.

Application
Selection Property
Validation Focus
NOD1 pathway activation research
NOD1-selective agonist, no NOD2 cross-activation
NOD1 vs NOD2 signaling discrimination
Adjuvant safety model comparison
Low anaphylactoid/inflammatory profile
Inflammatory and anaphylactoid endpoint monitoring
T cell epitope and antigen presentation studies
D-amino acid stereospecific TCR engagement
T cell proliferation/DTH endpoint reproducibility
Sleep neuroimmunology research (anhydro-form)
Anhydro-muramyl peptide required for somnogenic activity
Low-dose somnogenic endpoint validation
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